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molecular formula C16H17Cl2NO3 B8302427 6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one

6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one

Cat. No. B8302427
M. Wt: 342.2 g/mol
InChI Key: DTARTVYFYSYUJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09365499B2

Procedure details

Compound 4-3 (3 g, 12.98 mmol) and zinc-copper alloy (7.78 g, 64.9 mmol) were placed in 100 mL of diethyl ether, added dropwise a solution of CCl3COCl (6.97 g, 38.33 mmol) dissolved in 15 mL of DMA with stirring slowly. After the completion of addition, the mixture was stirred at room temperature for 18 hours. To the reaction mixture was poured 100 mL of saturated aqueous solution of sodium bicarbonate, and suction filtrated to remove insolubles, liquid separated, the aqueous phase was extracted with diethyl ether. The organic phases were combined, dried over anhydrous sodium sulfate, suction filtrated to remove the desiccant, and rotary evaporated to remove solvents, the resulting crude Compound 4-4 was used directly in the next reaction.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
6.97 g
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
[CH2:1]=[C:2]1[CH2:5][CH:4]([CH2:6][NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH2:3]1.[C:18]([C:22](Cl)=[O:23])(Cl)([Cl:20])[Cl:19].C(=O)(O)[O-].[Na+]>C(OCC)C.CC(N(C)C)=O.[Cu].[Zn]>[Cl:19][C:18]1([Cl:20])[C:22](=[O:23])[CH2:1][C:2]21[CH2:3][CH:4]([CH2:6][NH:7][C:8](=[O:17])[O:9][CH2:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH2:5]2 |f:2.3,6.7|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C=C1CC(C1)CNC(OCC1=CC=CC=C1)=O
Step Two
Name
Quantity
6.97 g
Type
reactant
Smiles
C(Cl)(Cl)(Cl)C(=O)Cl
Step Three
Name
saturated aqueous solution
Quantity
100 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu].[Zn]

Conditions

Stirring
Type
CUSTOM
Details
with stirring slowly
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the completion of addition
STIRRING
Type
STIRRING
Details
the mixture was stirred at room temperature for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to remove insolubles, liquid
CUSTOM
Type
CUSTOM
Details
separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase was extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate, suction
FILTRATION
Type
FILTRATION
Details
filtrated
CUSTOM
Type
CUSTOM
Details
to remove the desiccant, and
CUSTOM
Type
CUSTOM
Details
rotary evaporated
CUSTOM
Type
CUSTOM
Details
to remove solvents
CUSTOM
Type
CUSTOM
Details
the resulting crude Compound 4-4 was used directly in the next reaction

Outcomes

Product
Name
Type
Smiles
ClC1(C2(CC(C2)CNC(OCC2=CC=CC=C2)=O)CC1=O)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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